molecular formula C20H30N2O B2666177 N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide CAS No. 954078-88-7

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide

Cat. No.: B2666177
CAS No.: 954078-88-7
M. Wt: 314.473
InChI Key: BYIJCZOEDMGVPO-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a cyclopentyl group attached to a piperidine ring, further connected to a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The cyclopentyl group is then introduced through a series of substitution reactions. The final step involves the attachment of the phenylpropanamide moiety, often achieved through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or phenyl group can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new analgesics or antipsychotic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and phenylpropanamide moiety play crucial roles in binding to these targets, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the context of its use. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide

    Carfentanil: N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-N-(2-fluorophenyl)propanamide

    Alfentanil: N-[1-(2-phenylethyl)-4-piperidinyl]-N-(2-methylpropyl)propanamide

Uniqueness

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide is unique due to the presence of the cyclopentyl group attached to the piperidine ring, which may confer distinct pharmacological properties compared to other similar compounds. This structural variation can influence its binding affinity, potency, and overall biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c23-20(11-10-17-6-2-1-3-7-17)21-16-18-12-14-22(15-13-18)19-8-4-5-9-19/h1-3,6-7,18-19H,4-5,8-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIJCZOEDMGVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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